molecular formula C5H6O4 B041736 Glutaconic acid CAS No. 1724-02-3

Glutaconic acid

Cat. No.: B041736
CAS No.: 1724-02-3
M. Wt: 130.1 g/mol
InChI Key: XVOUMQNXTGKGMA-OWOJBTEDSA-N
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Description

Glutaconic acid, also known as pent-2-enedioic acid, is an organic compound with the molecular formula C5H6O4. It is a dicarboxylic acid that exists as a colorless solid and is related to the saturated chemical glutaric acid. This compound is known for its role in lysine metabolism, where it is bound to coenzyme A as glutaconyl-CoA .

Mechanism of Action

Target of Action

It’s known that glutaconic acid is structurally related to glutaric and 3-hydroxyglutaric acids . In glutaric aciduria type 1, a condition where this compound accumulates, it results in brain damage

Mode of Action

It’s suggested that the compound might interact with its targets, causing changes at the molecular level . The free radical of this compound was found to be HOOC–CH=CH–CH–COOH with the this compound in the trans conformation . The damage occurs at the α-carbon atom (the first carbon of the double bond). The damage consists of a loss of a hydrogen atom. This results in an unpaired electron in the p-orbital delocalized over the three central carbon atoms .

Biochemical Pathways

This compound is generated within the brain from mitochondrial catabolism of lysine, hydroxylysine, and tryptophan . It accumulates in the central nervous system due to its poor efflux through the blood-brain barrier . In glutaric aciduria type 1, this compound accumulates, resulting in brain damage .

Pharmacokinetics

It’s known that this compound is a product of the partial wet oxidation of alkali lignin . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The accumulation of this compound in the brain, particularly in conditions like glutaric aciduria type 1, can lead to brain damage . This suggests that the compound’s action at the molecular and cellular levels can have significant effects on the nervous system.

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the compound exists predominantly in the trans-conformation . The geometric isomer, cis-glutaconic acid, has a noticeably lower melting point . This suggests that factors such as temperature and isomeric state can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Glutaconic acid is involved in biochemical reactions as an intermediate in lysine metabolism . It interacts with enzymes such as glutaryl-CoA dehydrogenase and mitochondrial electron transfer flavoprotein dehydrogenase . The enzymatic defect in these interactions results in elevated concentrations of glutaric acid, 3-hydroxyglutaric acid, this compound, and glutaryl carnitine in body tissues .

Cellular Effects

This compound’s neurotoxicity is thought to be partially caused by an excitotoxic mechanism in which this compound overactivates N-methyl-D-aspartate (NMDA) receptors . Accumulating trans-glutaconic acids have been proposed to be involved in the development of the striatal degeneration seen in children with glutaric acidemia type I .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an intermediate in lysine metabolism . It is thought to bind to enzymes such as glutaryl-CoA dehydrogenase and mitochondrial electron transfer flavoprotein dehydrogenase , affecting their activity. This leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, this compound, and glutaryl carnitine in body tissues .

Temporal Effects in Laboratory Settings

It is known that the accumulation of this compound and other related metabolites in body tissues is a result of enzymatic defects . This suggests that the effects of this compound may change over time as the concentration of these metabolites in the body changes.

Dosage Effects in Animal Models

It is known that the accumulation of this compound in body tissues can lead to neurotoxic effects

Metabolic Pathways

This compound is involved in the metabolic pathway of lysine . It interacts with enzymes such as glutaryl-CoA dehydrogenase and mitochondrial electron transfer flavoprotein dehydrogenase , leading to the accumulation of glutaric acid, 3-hydroxyglutaric acid, this compound, and glutaryl carnitine in body tissues .

Transport and Distribution

It is known that this compound is an intermediate in lysine metabolism , suggesting that it may be transported and distributed in a manner similar to other metabolites in this pathway.

Subcellular Localization

As an intermediate in lysine metabolism , it is likely that this compound is localized in the mitochondria, where many metabolic reactions occur.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutaconic acid can be synthesized through the bromination of levulinic acid followed by treatment of the resulting dibromoketone with potassium carbonate . This method yields the geometric isomer, cis-glutaconic acid, which has a lower melting point compared to its trans counterpart.

Industrial Production Methods: In industrial settings, this compound can be produced using recombinant Escherichia coli strains. By assembling six genes that encode enzymes from glutamate-fermenting bacteria, Escherichia coli can be converted into a glutaconate producer when grown anaerobically on a complex medium . This pathway starts with 2-oxoglutarate and proceeds via ®-2-hydroxyglutarate, ®-2-hydroxy-glutaryl-coenzyme A, and (E)-glutaconyl-CoA to yield this compound.

Chemical Reactions Analysis

Types of Reactions: Glutaconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: It can be reduced to glutaric acid using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: this compound can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.

Major Products:

    Oxidation: The major product of oxidation is glutaric acid.

    Reduction: The reduction of this compound yields glutaric acid.

    Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

Glutaconic acid has several applications in scientific research:

Comparison with Similar Compounds

    Glutaric Acid: A saturated dicarboxylic acid related to glutaconic acid. It is used in the production of polyesters and polyamides.

    3-Hydroxyglutaric Acid: A metabolite structurally related to this compound, involved in metabolic disorders.

    Glutaconic Anhydride: A derivative of this compound formed by dehydration.

Uniqueness: this compound is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. Its role as an intermediate in lysine metabolism also distinguishes it from other similar compounds.

Properties

IUPAC Name

(E)-pent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOUMQNXTGKGMA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211883
Record name trans-Glutaconic acid
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutaconic acid
Source Human Metabolome Database (HMDB)
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CAS No.

628-48-8, 1724-02-3, 505-36-2
Record name trans-Glutaconic acid
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Record name Glutaconic acid, trans
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Record name Glutaconic acid
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Record name trans-Glutaconic acid
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Record name Pent-2-ene-1,5-dioic acid
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Record name GLUTACONIC ACID, TRANS
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Record name Glutaconic acid
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Melting Point

133 - 135 °C
Record name Glutaconic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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